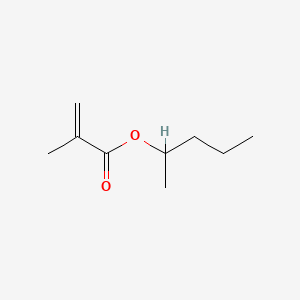
1-Methylbutyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbutyl methacrylate is an organic compound belonging to the methacrylate family. It is a colorless liquid with a characteristic ester odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with 1-methylbutanol .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylbutyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted using strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and 1-methylbutanol.
Aplicaciones Científicas De Investigación
1-Methylbutyl methacrylate is utilized in various scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating dental materials and bone cements.
Mecanismo De Acción
The primary mechanism of action of 1-methylbutyl methacrylate involves its polymerization to form polymethacrylate chains. The polymerization process is initiated by free radicals, which attack the double bond of the methacrylate group, leading to the formation of long polymer chains . The molecular targets include the methacrylate double bond, and the pathways involved are free-radical polymerization mechanisms .
Comparación Con Compuestos Similares
- Butyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
Comparison: 1-Methylbutyl methacrylate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. Compared to butyl methacrylate, it offers different solubility and flexibility characteristics . Methyl methacrylate and ethyl methacrylate, while similar in structure, differ in their polymerization behavior and the properties of the resulting polymers .
Propiedades
Número CAS |
94159-12-3 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
pentan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(4)11-9(10)7(2)3/h8H,2,5-6H2,1,3-4H3 |
Clave InChI |
QSYOAKOOQMVVTO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


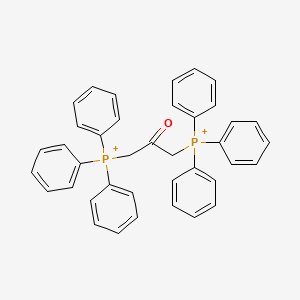
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
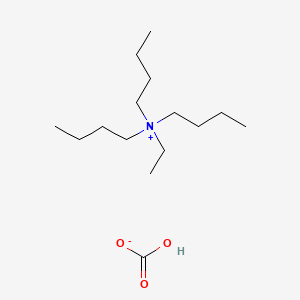
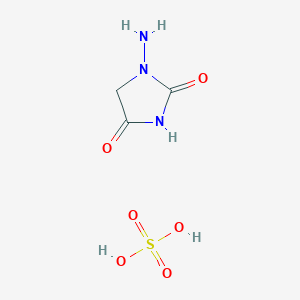


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
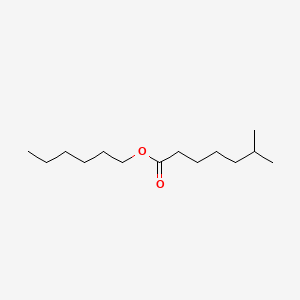
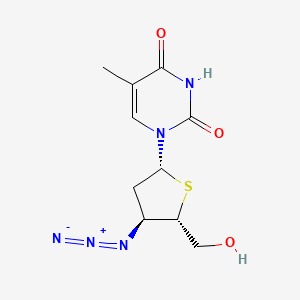
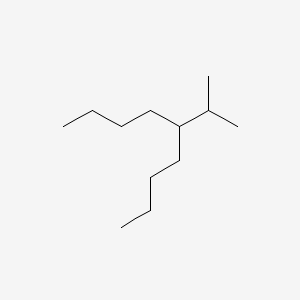
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



